Aminoquinol
Overview
Description
Aminoquinol is a compound known for its significant role in medicinal chemistry, particularly as a kinase inhibitor. It has shown promise in the treatment of hepatocellular carcinoma by inhibiting CDK4/6 and PI3K/AKT pathways . This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminoquinol can be synthesized through various methods. One common approach involves the nitration of quinoline to produce nitroquinoline, which is then reduced to aminoquinoline. This process typically uses tin powder and hydrochloric acid as reducing agents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Aminoquinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: this compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Aminoquinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Aminoquinol exerts its effects by inhibiting the CDK4/6 and PI3K/AKT pathways. These pathways are crucial for cell cycle regulation and survival. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases and phosphoinositide 3-kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
8-Aminoquinoline: Also used as an antimalarial agent.
Comparison: Aminoquinol is unique due to its dual inhibition of CDK4/6 and PI3K/AKT pathways, making it a potent candidate for cancer therapy. In contrast, 4-aminoquinoline and 8-aminoquinoline are primarily used for their antimalarial properties and do not exhibit the same kinase inhibition profile .
Properties
IUPAC Name |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30)/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVHSVFSYNMGM-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-54-8, 529507-84-4 | |
Record name | Aminoquinol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoquinol [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529507844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10023-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOQUINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH1Y88E2AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.